N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide
Description
This compound features a benzo[d][1,3]dioxol (benzodioxole) ring linked to a 5-oxopyrrolidin (pyrrolidinone) moiety via a methylene bridge. The 5-oxopyrrolidin group is further substituted with a 4-chlorobenzenesulfonamide group. Key structural attributes include:
- Benzodioxole core: A fused aromatic ring system with electron-rich oxygen atoms, often associated with metabolic stability and ligand-receptor interactions .
- 4-Chlorobenzenesulfonamide: A sulfonamide group with a para-chloro substituent, which may enhance binding affinity to enzymatic targets (e.g., carbonic anhydrases, kinases) .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMLDLBQJEHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole ring, followed by the formation of the pyrrolidinone ring. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. Large-scale synthesis also requires purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Especially in the benzene ring or the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens. Reaction conditions often involve specific solvents, pH control, and temperature regulation.
Major Products
The products formed from these reactions vary based on the type of reaction and conditions used. Oxidation might yield oxygenated derivatives, while reduction would produce various hydrogenated forms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules and as a reagent in various organic synthesis processes.
Biology
Biologically, it might be studied for its interactions with biomolecules, potentially acting as an inhibitor or activator in biochemical pathways.
Medicine
Medicinal research may explore its potential as a pharmaceutical agent, particularly in targeting specific proteins or enzymes associated with diseases.
Industry
In industrial applications, it could be utilized in the synthesis of advanced materials, polymers, or as a specialized reagent in manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can either inhibit or activate the target, leading to downstream effects in the biological pathway.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonamide group distinguishes it from amide-based analogs like B20 and Compound 26. Sulfonamides typically exhibit stronger electron-withdrawing effects, influencing target binding and solubility .
- The 5-oxopyrrolidin ring introduces conformational rigidity compared to flexible linkers in B20 (chloromethyl) or Compound 28 (acetamide). This may enhance selectivity for sterically constrained binding pockets.
2.2. Heterocyclic and Sulfonamide-Containing Analogs
Key Observations :
- The target compound’s chlorophenylsulfonamide group shares electronic similarities with Example 53’s fluorinated sulfonamide, both favoring hydrophobic interactions. However, the chloro substituent may offer better metabolic stability than fluorine .
2.3. Structural and Crystallographic Considerations
- Ring Puckering: The 5-oxopyrrolidin’s puckering (non-planar conformation) can be analyzed using Cremer-Pople coordinates (), which quantify out-of-plane displacements. This puckering may influence binding to flat enzymatic active sites compared to planar benzamide analogs .
- Crystal Packing : Tools like Mercury () can visualize intermolecular interactions (e.g., sulfonamide hydrogen bonds), critical for understanding solubility and crystallinity .
Structure-Activity Relationship (SAR) Analysis
- Benzodioxole Substitution : Derivatives with electron-donating groups (e.g., methoxy in ’s Compound 3f) show altered electronic profiles compared to the target’s unsubstituted benzodioxole. This may affect π-π stacking interactions .
- Sulfonamide Position : The para-chloro substitution on the benzenesulfonamide group (target) vs. ortho/meta positions (e.g., ’s N-(3-chloropropyl)-α-methylphenethylamine) may enhance steric complementarity in enzymatic pockets .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide is a compound that integrates a benzo[d][1,3]dioxole moiety with a pyrrolidine and sulfonamide structure. This combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structural components have been associated with various biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈ClN₃O₃S. The presence of the benzo[d][1,3]dioxole moiety is significant due to its established roles in enhancing bioactivity.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities. These include:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating their potency .
- Anti-inflammatory Effects : Benzodioxole derivatives have been linked to anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and pathways .
- Antimicrobial Properties : Some studies suggest that these compounds exhibit antimicrobial activity against a variety of pathogens, which could be useful in treating infections .
Anticancer Studies
A study evaluating the anticancer properties of benzodioxole derivatives reported that compounds similar to this compound showed significant cytotoxicity against Hep3B liver cancer cells. The IC50 values ranged from 3.94 mM to 9.12 mM, indicating varying degrees of effectiveness in inhibiting cell growth .
The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest. For example, compound 2a from related studies was found to significantly decrease the fraction of cells in the G1 phase of the cell cycle, suggesting a mechanism that disrupts normal cell cycle progression .
Anti-inflammatory Mechanisms
The anti-inflammatory activity of benzodioxole derivatives may be attributed to their ability to modulate signaling pathways involved in inflammation. For instance, certain sulfonamide derivatives have been documented to inhibit endothelin receptors, which play a role in cardiovascular inflammation and hypertension .
Study on Perfusion Pressure
In an experimental setup using isolated rat hearts, researchers evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that certain derivatives could effectively modulate these parameters, suggesting a cardiovascular protective effect .
Cytotoxicity Evaluation
A comparative analysis was conducted using Doxorubicin as a control drug against several benzodioxole derivatives. The results indicated that while some derivatives exhibited promising cytotoxicity comparable to Doxorubicin, others were less effective. This highlights the variability in biological activity among compounds with similar structural features .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
